4-(3-carboxypropanoyl)benzoic acid
Description
4-(3-Carboxypropanoyl)benzoic acid is a benzoic acid derivative featuring a propanoyl group substituted at the para position of the aromatic ring, with an additional carboxylic acid moiety at the terminal end of the propanoyl chain. This structural arrangement confers unique chemical properties, including enhanced acidity due to the presence of two ionizable carboxylic acid groups.
Properties
IUPAC Name |
4-(3-carboxypropanoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-1-3-8(4-2-7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJYPKVVJBZIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292743 | |
| Record name | 4-Carboxy-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52240-16-1 | |
| Record name | 4-Carboxy-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52240-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxy-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-carboxypropanoyl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-carboxypropanoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(3-carboxypropanoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-carboxypropanoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(3-carboxypropanoyl)benzoic acid with structurally related benzoic acid derivatives, emphasizing their functional groups, properties, and applications.
Table 1: Comparative Analysis of Benzoic Acid Derivatives
| Compound Name | Structural Features | Key Properties | Applications | References |
|---|---|---|---|---|
| This compound | Propanoyl chain with terminal carboxylic acid | High acidity, chelation potential | Chelating agents, polymer precursors | [Inferred] |
| 4-(3-Hydroxybenzoyl)benzoic acid | Hydroxybenzoyl group at 4-position | Antioxidant, anti-inflammatory | Medicinal chemistry, drug synthesis | |
| 4-(3-Bromo-3-butenyl)benzoic acid | Bromo-butenyl substituent | High reactivity for cross-coupling | Organic synthesis intermediate | |
| 4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid | Conjugated enone, dimethoxyphenyl | UV activity, π-conjugation | Materials science, photodynamic therapy | |
| 4-(3-(Dibutylamino)propoxy)benzoic acid | Dibutylamino-propoxy chain | Amphiphilic, membrane permeability | Drug delivery systems, surfactants |
Detailed Analysis
4-(3-Hydroxybenzoyl)benzoic acid Structural Distinction: Replaces the terminal carboxylic acid with a hydroxyl group. Impact on Properties: Reduced acidity compared to the target compound but retains antioxidant activity due to the phenolic hydroxyl group. Used in dermatological formulations (e.g., analogs of salicylic acid).
4-(3-Bromo-3-butenyl)benzoic acid
- Structural Distinction : Features a brominated alkene side chain.
- Impact on Properties : The electron-withdrawing bromine enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions. This reactivity is absent in the target compound, which prioritizes acid-base interactions.
4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid Structural Distinction: Conjugated enone system with methoxy groups.
4-(3-(Dibutylamino)propoxy)benzoic acid Structural Distinction: Incorporates a hydrophobic dibutylamino group. Impact on Properties: Amphiphilic nature improves bioavailability, making it suitable for drug delivery. The target compound’s dual carboxylic acids may limit membrane permeability but enhance metal ion binding.
Research Implications and Uniqueness of this compound
While direct studies on this compound are sparse, its structural analogs suggest the following unique advantages:
- Enhanced Chelation: Dual carboxylic acids enable coordination with divalent metal ions (e.g., Ca²⁺, Mg²⁺), useful in nanotechnology and metallopharmaceuticals.
- Polymer Synthesis: The propanoyl spacer between aromatic and carboxylic acid groups could facilitate the creation of pH-responsive polymers.
- Drug Design: Potential as a bifunctional linker in prodrugs, leveraging its hydrogen-bonding capacity for targeted delivery.
Comparatively, the absence of electron-withdrawing or donating groups (e.g., bromine, methoxy) in the target compound limits its use in electrophilic reactions but enhances its stability in acidic environments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-carboxypropanoyl)benzoic acid, and how can purity challenges be addressed?
- Methodological Answer : The synthesis of this compound derivatives can be optimized using Friedel-Crafts acylation or Suzuki-Miyaura coupling, with careful control of reaction conditions (e.g., temperature, catalyst loading). For example, using Pd(PPh₃)₄ as a catalyst in cross-coupling reactions improves yield and selectivity. Purification challenges, such as removing unreacted starting materials, are addressed via gradient elution in column chromatography or recrystallization in ethanol-water mixtures. Monitoring reaction progress with TLC (Rf value ~0.3 in ethyl acetate/hexane 1:1) ensures intermediate isolation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of -NMR (e.g., δ 8.1–8.3 ppm for aromatic protons), -NMR (δ ~170 ppm for carboxylic carbons), and FT-IR (broad O-H stretch at 2500–3000 cm⁻¹, C=O at ~1680 cm⁻¹) is essential. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M-H]⁻ peak at m/z 235). X-ray diffraction (XRD) using SHELXL for refinement resolves crystal packing and hydrogen-bonding networks .
Q. How can researchers design biological assays to evaluate the enzyme inhibition potential of this compound?
- Methodological Answer : Target enzymes (e.g., cyclooxygenase-2 or kinases) are incubated with the compound at varying concentrations (1–100 µM) in buffer (pH 7.4, 37°C). Activity is measured via spectrophotometric assays (e.g., NADH depletion at 340 nm for dehydrogenases). IC₅₀ values are calculated using nonlinear regression in GraphPad Prism. Negative controls (DMSO vehicle) and positive controls (e.g., aspirin for COX-2) validate assay conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Contradictions in unit cell parameters or disorder modeling are addressed using twin refinement in SHELXL (BASF parameter adjustment) or alternative space group testing. High-resolution data (<1.0 Å) collected at synchrotron facilities improve electron density maps. For twinned crystals, the HKLF5 format in SHELXTL refines overlapping reflections .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) with rigid receptor-flexible ligand protocols identifies binding poses in target proteins (e.g., PPAR-γ). DFT calculations (B3LYP/6-311G**) optimize geometry and calculate electrostatic potential surfaces. MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes in explicit solvent. Binding free energies are estimated via MM-PBSA .
Q. What advanced chromatographic techniques improve separation of stereoisomers in synthetic mixtures?
- Methodological Answer : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers. Detection via circular dichroism (CD) confirms stereochemical purity. For diastereomers, reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) achieves baseline separation .
Q. How do researchers validate the compound’s mechanism of action in cellular models?
- Methodological Answer : CRISPR-Cas9 knockout of putative targets (e.g., NF-κB) in HEK293 cells, followed by dose-response assays, confirms target specificity. siRNA silencing or competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) further validate engagement. Transcriptomic profiling (RNA-seq) identifies downstream pathways .
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing dose-response data with high variability?
- Methodological Answer : Robust nonlinear regression (e.g., four-parameter logistic model in R package drc) accounts for heteroscedasticity. Bootstrap resampling (1000 iterations) calculates 95% confidence intervals for EC₅₀ values. Outliers are identified via Cook’s distance (>4/n threshold) and excluded after Grubbs’ test (α=0.05) .
Q. How can researchers optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Design of Experiments (DoE) via response surface methodology (e.g., central composite design) evaluates factors like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%). Pareto charts identify critical parameters. Kinetic studies (in-situ IR) monitor intermediate formation to minimize side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
